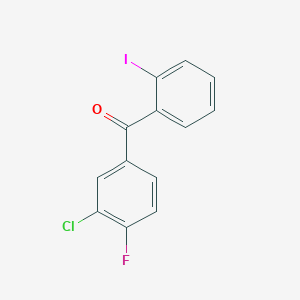

3-Chloro-4-fluoro-2'-iodobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFIO/c14-10-7-8(5-6-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMBYSTOCZMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Fluoro 2 Iodobenzophenone and Analogous Halogenated Benzophenones

Classical Approaches in Benzophenone (B1666685) Core Synthesis

The Friedel-Crafts acylation is a foundational method for forming aryl ketones, involving the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. pearson.com This electrophilic aromatic substitution reaction introduces an acyl group into the aromatic nucleus. masterorganicchemistry.com For an asymmetrically substituted compound like 3-Chloro-4-fluoro-2'-iodobenzophenone, the synthesis could theoretically proceed via two primary routes:

Acylation of iodobenzene (B50100) with 3-chloro-4-fluorobenzoyl chloride.

Acylation of 1-chloro-2-fluorobenzene (B165100) with 2-iodobenzoyl chloride.

The choice of route is critical and is often dictated by the directing effects of the substituents on the aromatic ring and the potential for side reactions. masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activate the acyl halide to generate a highly electrophilic acylium ion. pearson.commasterorganicchemistry.com

A significant challenge in the Friedel-Crafts acylation of substituted benzenes is controlling regioselectivity. fiveable.me Halogens are deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution. When multiple halogens are present, their cumulative electronic and steric effects determine the position of the incoming acyl group.

In the benzoylation of chlorobenzene, for instance, the reaction overwhelmingly favors the formation of the para-substituted product, with only minor amounts of the ortho and meta isomers being formed. rsc.org The high steric hindrance at the ortho position and the electronic deactivation at the meta position contribute to this selectivity. rsc.org

Table 1: Isomer Distribution in the Benzoylation of Chlorobenzene This table illustrates the typical regioselectivity observed in the Friedel-Crafts acylation of a halogenated benzene (B151609), as reported in a study using nitrobenzene (B124822) as a solvent at 25°C. rsc.org

| Isomer | Percentage Yield |

| ortho-chlorobenzophenone | 3–12% |

| meta-chlorobenzophenone | 0.1–4% |

| para-chlorobenzophenone | 84–97% |

For the synthesis of this compound via the acylation of 1-chloro-2-fluorobenzene, the directing effects of both fluorine and chlorine would influence the outcome. Both are ortho, para-directors, but fluorine's weaker deactivating effect compared to chlorine might influence the precise substitution pattern. Yield optimization depends on factors such as the choice of catalyst, solvent, reaction temperature, and duration. rsc.org Generally, acylation reactions involving halogenated aromatics can result in yields ranging from approximately 70% to 95%, depending on the specific substitution pattern. google.com

Traditional Friedel-Crafts acylations rely on stoichiometric amounts of Lewis acid catalysts like AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive. masterorganicchemistry.com The reaction typically involves adding the acyl chloride to a mixture of the aromatic substrate and the catalyst. google.com

Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. Solid acid catalysts, such as Montmorillonite (B579905) K-10 clay supported metal chlorides (e.g., Fe³⁺, Zn²⁺, Al³⁺), have been successfully employed for the synthesis of halogenated benzophenones like 4-Chloro,4'-Hydroxybenzophenone. ijraset.com These heterogeneous catalysts are advantageous as they are often less corrosive, reduce hazardous waste, and allow for simpler product workup and catalyst separation. ijraset.com

The reaction conditions for preparing asymmetric halogenated benzophenones can vary significantly. Temperatures may range from 0°C to over 200°C. google.com The choice of solvent is also crucial; in some cases, the halogenated aromatic reactant itself can serve as the solvent if used in excess. google.com

Modern synthetic chemistry often favors organometallic coupling reactions for the construction of biaryl ketones due to their superior functional group tolerance and higher regioselectivity compared to classical methods like Friedel-Crafts acylation. organic-chemistry.org

Grignard reagents (R-MgX) are powerful nucleophiles widely used for forming carbon-carbon bonds. libretexts.org The synthesis of a benzophenone can be achieved by reacting a Grignard reagent with a suitable benzoyl chloride. umkc.edu For this compound, this could involve:

Reacting 2-iodophenylmagnesium bromide with 3-chloro-4-fluorobenzoyl chloride.

Reacting 3-chloro-4-fluorophenylmagnesium bromide with 2-iodobenzoyl chloride.

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. miracosta.eduutahtech.edu The reaction involves the nucleophilic addition of the Grignard's carbanion to the electrophilic carbonyl carbon of the acyl chloride, followed by workup to yield the final ketone. umkc.eduyoutube.com While effective, the presence of multiple halogen substituents on the aromatic rings could potentially lead to side reactions or difficulties in the selective formation of the desired Grignard reagent.

Palladium-catalyzed cross-coupling reactions represent a highly versatile and selective method for synthesizing unsymmetrical biaryl ketones. acs.org The Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid) with an organohalide, is a prominent example. mdpi.comsciforum.net

This approach offers a straightforward route to compounds like this compound by coupling an appropriately substituted arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. mdpi.com A common variant is the carbonylative cross-coupling, where carbon monoxide is inserted to form the ketone bridge. acs.org This three-component reaction between an arylboronic acid, carbon monoxide, and an aryl electrophile (iodide, bromide, or triflate) is a convenient one-pot synthesis method. acs.org

Key components of these reactions include:

Palladium Catalyst: Complexes such as PdCl₂(PPh₃)₂ or PdCl₂(dppf) are commonly used. acs.org The choice of ligand (e.g., PPh₃, dppf) can significantly influence catalytic efficiency and selectivity. acs.org

Base: A base, such as potassium carbonate (K₂CO₃), is required for the catalytic cycle. acs.orgmdpi.com

Solvent: Solvents like toluene (B28343) or anisole (B1667542) are often employed. acs.orgmdpi.com

The Suzuki-Miyaura reaction and related palladium-catalyzed couplings are celebrated for their high yields, mild reaction conditions, and broad functional group compatibility, overcoming many of the limitations associated with Friedel-Crafts acylation. organic-chemistry.orgsciforum.net

Table 2: Representative Conditions for Palladium-Catalyzed Carbonylative Cross-Coupling This table summarizes typical catalyst systems and conditions used for synthesizing unsymmetrical biaryl ketones from various aryl electrophiles and arylboronic acids, demonstrating the versatility of the method. acs.org

| Aryl Electrophile | Catalyst System | Base / Additives | Typical Conditions |

| Aryl Iodides | PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ (3 equiv) | Anisole, 80 °C, 1 atm CO |

| Aryl Bromides | PdCl₂(dppf) (3-5 mol%) | K₂CO₃ (3 equiv), KI (3 equiv) | Anisole, 80 °C, 1 atm CO |

| Aryl Triflates | PdCl₂(dppf) (3-5 mol%) | K₂CO₃ (3 equiv), KI (3 equiv) | Anisole, 80 °C, 1 atm CO |

Organometallic Coupling Reactions for Substituted Benzophenone Scaffolds

Advanced and Green Synthetic Strategies for Complex Halogenated Benzophenone Architectures

To overcome the limitations of classical methods, advanced synthetic strategies have been developed to afford greater control over the molecular architecture of complex halogenated benzophenones. These methods often focus on improving selectivity, efficiency, and environmental compatibility.

The regioselective synthesis of halogenated benzophenones is crucial for obtaining the desired substitution pattern. One powerful approach involves the use of directed ortho-metalation (DoM). In this strategy, a directing group on one of the aromatic precursors guides the metalation (typically with a strong base like an organolithium reagent) to a specific ortho position. The resulting organometallic intermediate can then react with a suitable electrophile, such as a benzoyl chloride, to form the desired benzophenone with high regioselectivity. For instance, a suitably protected aniline (B41778) or phenol (B47542) derivative could direct metalation to the position adjacent to the directing group, thereby controlling the point of attachment for the second aromatic ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, also offer excellent regiocontrol. In a potential Suzuki coupling approach to this compound, one could couple a boronic acid derivative of one of the aromatic rings (e.g., 3-chloro-4-fluorophenylboronic acid) with a halogenated precursor of the other ring (e.g., 2-iodobenzoyl chloride) in the presence of a palladium catalyst and a base. The specificity of these coupling reactions ensures the formation of the desired isomer.

Recent advancements in C-H activation have also provided powerful tools for the regioselective halogenation of aromatic compounds, which can be precursors to halogenated benzophenones. nih.gov For example, palladium-catalyzed C-H activation can be used to introduce a halogen at a specific position on a benzophenone scaffold, guided by a directing group. nih.gov While not a direct synthesis of the benzophenone itself, this method allows for the late-stage functionalization of a simpler benzophenone core, offering a high degree of control over the final substitution pattern.

A more relevant one-pot approach for halogenated benzophenones could involve a sequence of reactions, such as a directed ortho-metalation followed by acylation, performed in a single pot without isolation of the intermediate. Another possibility is a domino reaction where a single starting material undergoes a cascade of transformations to build the final benzophenone structure. For instance, a suitably substituted starting material could undergo an intramolecular cyclization and rearrangement to form the benzophenone core.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated benzophenones, this can be achieved through several approaches:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or benzene with more environmentally benign alternatives such as ethanol (B145695), water, or supercritical fluids. For example, the photoreduction of benzophenone to benzopinacol (B1666686) has been successfully carried out in ethanol as a greener alternative to isopropyl alcohol. researchgate.netyoutube.com

Catalysis: Employing catalytic methods, especially those using non-toxic and abundant metals, can reduce waste and improve energy efficiency compared to stoichiometric reagents. ijraset.com The use of solid acid catalysts, such as montmorillonite K-10 clay, for Friedel-Crafts acylation is an example of a greener alternative to corrosive and polluting catalysts like aluminum chloride. ijraset.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. One-pot syntheses and addition reactions are generally more atom-economical than multi-step syntheses involving protecting groups and generating stoichiometric byproducts.

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, can significantly reduce energy consumption. Microwave-assisted synthesis is one technique that can accelerate reactions and reduce energy usage.

The table below summarizes some green chemistry approaches applicable to the synthesis of halogenated benzophenones.

| Green Chemistry Principle | Application in Halogenated Benzophenone Synthesis | Example |

| Alternative Solvents | Replacement of volatile organic compounds (VOCs) with safer alternatives. | Using ethanol or water as a solvent in certain reaction steps. researchgate.netyoutube.com |

| Catalysis | Use of reusable solid acid catalysts to replace corrosive Lewis acids. | Friedel-Crafts acylation using K-10 clay-supported metal chlorides. ijraset.com |

| Atom Economy | Designing convergent one-pot syntheses to minimize waste. | [3+2+1] benzannulation for multiarylated benzophenones. acs.org |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted palladium-catalyzed C-H activation for regioselective halogenation. nih.gov |

Precursor Chemistry and Derivatization Routes of this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors. The key starting materials would be derivatives of 3-chloro-4-fluorobenzene and iodobenzene.

Precursors for the 3-chloro-4-fluorobenzoyl moiety:

3-Chloro-4-fluorotoluene: This can be oxidized to 3-chloro-4-fluorobenzoic acid, which can then be converted to the corresponding benzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

4-Fluorotoluene: This can be selectively chlorinated at the 3-position. Subsequent oxidation and conversion to the acid chloride would yield the desired precursor.

4-Fluorobenzaldehyde: This can be chlorinated to 4-fluorobenzoyl chloride, which is then further chlorinated to 3-chloro-4-fluorobenzoyl chloride. google.com

3,4-Dichloronitrobenzene: This can be reacted with potassium fluoride (B91410) in a polar organic solvent to produce 3-chloro-4-fluoronitrobenzene, which can then be converted to other functional groups. google.com

Precursors for the 2-iodophenyl moiety:

2-Iodoaniline: This can be diazotized and subjected to a Sandmeyer-type reaction to introduce other functional groups if needed, or it can be used in coupling reactions.

Iodobenzene: This can be directly used in Friedel-Crafts acylation, although with potential regioselectivity issues.

2-Aminobenzoic acid (Anthranilic acid): This can be converted to 2-iodobenzoic acid via diazotization followed by reaction with potassium iodide. The resulting acid can be converted to the corresponding acid chloride.

Derivatization Routes:

Once this compound is synthesized, the halogen substituents provide handles for further functionalization.

The iodo group is particularly versatile for derivatization. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, at the 2'-position.

The chloro and fluoro groups are generally less reactive in cross-coupling reactions compared to the iodo group. However, under specific conditions, they can also be functionalized. For example, nucleophilic aromatic substitution (SNAr) of the chloro or fluoro group might be possible with strong nucleophiles, particularly if the aromatic ring is activated by electron-withdrawing groups.

The table below illustrates potential derivatization reactions for this compound.

| Reaction Type | Reagent/Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl derivative |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine derivative |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., alkoxide, thiolate) | Ether or thioether derivative |

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 4 Fluoro 2 Iodobenzophenone

Photochemical Transformations of Halogenated Benzophenones

The photochemistry of benzophenone (B1666685) and its derivatives is characterized by the reactivity of its electronically excited states. Upon absorption of ultraviolet light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. rsc.orgedinst.com This triplet state is often the primary actor in subsequent photochemical reactions.

Excited State Chemistry and Energy Transfer Mechanisms

The nature and lifetime of the excited states of 3-Chloro-4-fluoro-2'-iodobenzophenone are critical determinants of its photochemical reactivity. The presence of heavy atoms like chlorine and iodine is known to enhance the rate of intersystem crossing due to increased spin-orbit coupling. edinst.com

The fundamental photophysics of the benzophenone chromophore involves excitation from the ground state (S₀) to the first excited singlet state (S₁), followed by rapid and efficient intersystem crossing (ISC) to the lowest triplet state (T₁). nih.gov For the parent benzophenone, the S₁ state is very short-lived, with ISC occurring on the picosecond timescale. bgsu.edu The T₁ state, being longer-lived, is the primary photoactive species. edinst.com

The halogen substituents in this compound are expected to significantly modulate these dynamics. The heavy iodine atom, in particular, will likely accelerate the S₁ → T₁ transition rate even further. Computational studies on benzophenone have shown that both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) pathways for triplet formation are possible, with the indirect mechanism often being favored. nih.gov

Table 1: Illustrative Excited State Properties of Halogenated Benzophenones

| Compound | S₁ Lifetime (ps) | T₁ Lifetime (µs) | Intersystem Crossing Quantum Yield (Φ_ISC) |

| Benzophenone | ~5-10 | ~10-100 | ~1 |

| 4-Chlorobenzophenone | <5 | ~5-50 | ~1 |

| 4-Bromobenzophenone | <5 | ~1-10 | ~1 |

| 4-Iodobenzophenone | <5 | <1 | ~1 |

Substituted benzophenones can undergo biphotonic processes, where the absorption of a second photon by the triplet state leads to higher excited triplet states (Tₙ). tandfonline.com These highly energetic states can open up new reaction channels, such as electron transfer or sensitization of solvent molecules. tandfonline.com For this compound, laser flash photolysis experiments would be necessary to explore the possibility and characteristics of such biphotonic photochemistry. The presence of the easily oxidizable iodide substituent might also influence these higher-level excited-state reactions.

Photoreduction Reactions of Halogenated Benzophenones

A hallmark reaction of the benzophenone triplet state is photoreduction, which typically involves hydrogen atom abstraction from a suitable donor, such as an alcohol or an alkane. rsc.orgyoutube.com This process generates a ketyl radical and a radical derived from the hydrogen donor.

In the photoreduction of benzophenone, the primary radical intermediate is the diphenylketyl radical. acs.org This species can be detected and characterized using techniques like transient absorption spectroscopy and electron paramagnetic resonance (EPR). tandfonline.comacs.org For this compound, the corresponding ketyl radical would be substituted with the respective halogen atoms. The electronic properties of these substituents would influence the stability and subsequent reactions of the ketyl radical. For instance, the electron-withdrawing nature of the fluoro and chloro substituents could affect the electron density on the radical center.

The subsequent fate of the ketyl radicals typically involves dimerization to form a pinacol, or further reactions depending on the environment. researchgate.net

The solvent plays a crucial role in the photoreduction of benzophenones, often acting as the hydrogen donor. bris.ac.uknih.govbris.ac.uk The efficiency of the photoreduction process is highly dependent on the nature of the solvent. For example, alcohols like isopropanol (B130326) are excellent hydrogen donors, leading to high quantum yields of photoreduction. rsc.orgyoutube.com In contrast, solvents with strong C-H bonds or those that can quench the triplet state through other mechanisms will result in lower efficiencies.

The polarity and hydrogen-bonding capability of the solvent can also affect the energy levels of the excited states and the stability of the radical intermediates. bris.ac.ukscialert.net For this compound, the choice of solvent would be critical in determining the outcome of its photochemical reactions. Protic solvents would likely favor photoreduction, while aprotic solvents might lead to other reaction pathways.

Table 2: Illustrative Quantum Yields of Photoreduction for Benzophenone in Different Solvents

| Solvent | Hydrogen Donor Ability | Quantum Yield (Φ_reduc) |

| Isopropanol | High | ~1.8-2.0 |

| Cyclohexane | Moderate | ~0.5-0.8 |

| Benzene (B151609) | Low | <0.1 |

| Acetonitrile | Very Low | <0.01 |

Aromatic Ketone-Catalyzed Reactions and Controlled Radical Generation

Benzophenones are well-documented photosensitizers, capable of absorbing light and promoting reactions through energy transfer or by initiating radical processes. rsc.orgrsc.org Upon photoexcitation, this compound can transition to an excited triplet state. This diradical species can then participate in hydrogen atom abstraction from a suitable donor, generating a ketyl radical and a new substrate-derived radical. This reactivity is foundational to its use in photopolymerization and other radical-mediated transformations. researchgate.net

The specific substitution pattern of this compound influences the efficiency and selectivity of these processes. The electron-withdrawing nature of the chloro and fluoro substituents can impact the energy of the triplet state and the subsequent reactivity of the ketyl radical. While specific studies on this exact molecule are not prevalent, research on related halogenated benzophenones indicates that such substitutions can modulate the photochemical properties. rsc.orgrsc.org

Halogen-Specific Reactivity in this compound

The presence of three different halogens on the two phenyl rings of this compound provides a rich landscape for investigating halogen-specific reactivity. The distinct electronic environments of the 3-chloro-4-fluorophenyl and the 2-iodophenyl rings dictate the susceptibility of each halogen to participate in various reactions.

Nucleophilic and Electrophilic Aromatic Substitution Reactions Involving Halogenated Sites

Nucleophilic Aromatic Substitution (SNAr): The 3-chloro-4-fluorophenyl ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the carbonyl group and the halogens themselves. byjus.commasterorganicchemistry.com In SNAr reactions, the rate of substitution is generally influenced by the electronegativity and the ability of the leaving group to stabilize a negative charge. Fluorine, being the most electronegative halogen, typically enhances the electrophilicity of the carbon to which it is attached, making it a primary site for nucleophilic attack. science.govnih.gov However, the relative lability of the leaving groups follows the trend I > Br > Cl > F. In the case of this compound, a nucleophile would preferentially attack the carbon bearing the fluorine atom, with the fluoride (B91410) acting as the leaving group, particularly given the activating effect of the para-carbonyl group. libretexts.org

Electrophilic Aromatic Substitution (EAS): The 2-iodophenyl ring is more susceptible to electrophilic aromatic substitution. The carbonyl group is a deactivating group and a meta-director. Therefore, electrophilic attack on the 3-chloro-4-fluorophenyl ring would be disfavored and would likely occur at the position meta to the carbonyl group if forced. Conversely, the iodine atom on the other ring is an ortho-, para-director, albeit a deactivating one. organicmystery.com Given the steric hindrance from the adjacent carbonyl group and the iodine atom itself, electrophilic substitution on the 2-iodophenyl ring would likely be directed to the para position relative to the iodine. Iodination of aromatic ketones can also occur at the α-carbon to the carbonyl group under specific conditions. docbrown.inforesearchgate.netorganic-chemistry.org

Mechanistic Elucidation of Dehalogenation Pathways

Dehalogenation, the removal of a halogen atom, can proceed through various mechanisms, including reductive dehalogenation and hydrodehalogenation. core.ac.ukrsc.org The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the iodine atom in this compound is the most labile and susceptible to cleavage.

Selective dehalogenation can be achieved under specific reaction conditions. For instance, catalytic hydrodehalogenation using a palladium catalyst can selectively remove more reactive halogens. core.ac.ukrsc.org In the context of this compound, it is plausible that the C-I bond could be selectively cleaved under mild reducing conditions, leaving the C-Cl and C-F bonds intact.

| Bond | Bond Dissociation Energy (approx. kJ/mol) | Relative Reactivity in Dehalogenation |

| C-I | ~228 | Highest |

| C-Cl | ~338 | Intermediate |

| C-F | ~484 | Lowest |

This table provides generalized bond dissociation energies for aryl halides to illustrate the expected trend in dehalogenation reactivity.

Halogen Bonding Interactions and Their Role in Chemical Transformations

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The strength of this interaction generally follows the trend I > Br > Cl > F. The iodine atom in this compound, being the most polarizable, is the most likely to participate in significant halogen bonding. ias.ac.in These interactions can play a crucial role in supramolecular chemistry and crystal engineering, influencing the packing of molecules in the solid state and potentially modulating reactivity in solution by pre-organizing substrates.

Carbonyl Group Reactivity and Functional Group Interconversions

The carbonyl group of the benzophenone moiety is a key site of reactivity, susceptible to both oxidation and reduction, leading to a variety of functional group interconversions.

Oxidation and Reduction Pathways of the Benzophenone Carbonyl Moiety

Reduction: The carbonyl group of benzophenones can be readily reduced to a secondary alcohol (a benzhydrol). Common reducing agents for this transformation include sodium borohydride (B1222165) in an alcoholic solvent. pitt.eduyoutube.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. Catalytic hydrogenation, using catalysts such as palladium on carbon, is another effective method for this reduction. researchgate.net Given the presence of multiple reducible sites (the halogens), the choice of reducing agent and reaction conditions would be crucial to achieve selective reduction of the carbonyl group. For instance, milder conditions would favor carbonyl reduction over dehalogenation. core.ac.uk

Oxidation: While the carbonyl group of a ketone is already in a relatively high oxidation state, oxidative cleavage of the benzophenone can occur under harsh conditions. More relevant is the oxidation of the corresponding secondary alcohol back to the ketone. This can be achieved using a variety of oxidizing agents, such as chromic acid or potassium permanganate. youtube.comyoutube.com The synthesis of 2-hydroxybenzophenones can also be achieved through the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones. nih.gov

| Transformation | Reagents and Conditions | Product |

| Reduction | 1. Sodium Borohydride (NaBH4), Methanol 2. H2, Pd/C | (3-Chloro-4-fluorophenyl)(2-iodophenyl)methanol |

| Oxidation (of the corresponding alcohol) | 1. Chromic Acid (H2CrO4) 2. Potassium Permanganate (KMnO4) | This compound |

This table outlines general methods for the reduction and oxidation of the benzophenone carbonyl moiety.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Chloro 4 Fluoro 2 Iodobenzophenone

Single Crystal X-Ray Diffraction Studies on Substituted Benzophenones

While a dedicated single-crystal X-ray diffraction study for 3-Chloro-4-fluoro-2'-iodobenzophenone is not extensively documented in publicly available literature, its solid-state characteristics can be thoroughly inferred from comprehensive studies on similarly halogenated benzophenone (B1666685) derivatives. nih.gov These studies provide a robust framework for understanding the intricate interplay of non-covalent interactions and steric effects that dictate the crystal packing and molecular conformation.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H···O, halogen bonding)

The crystal lattice of halogenated benzophenones is stabilized by a variety of weak intermolecular interactions. acs.org In the case of this compound, the presence of three different halogen atoms, a carbonyl group, and two phenyl rings suggests a complex network of forces.

Halogen Bonding: The iodine, chlorine, and fluorine atoms are potential participants in halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile. mdpi.comrsc.org Given the hierarchy of halogen bond strength (I > Br > Cl > F), the iodine atom at the 2'-position is the most likely and potent halogen bond donor. It can form significant interactions with the carbonyl oxygen of an adjacent molecule (C-I···O=C), playing a crucial role in the supramolecular assembly. researchgate.net Weaker C-Cl···O interactions are also plausible.

π-π Stacking: Aromatic rings in benzophenone derivatives often engage in π-π stacking. However, the significant twisting of the rings relative to each other, induced by the bulky ortho-substituent (2'-iodo), may result in offset or displaced π-π interactions rather than a perfectly cofacial arrangement.

Other Interactions: Weak C-H···F and C-H···π interactions are also expected to contribute to the cohesion of the crystal structure, creating a highly organized three-dimensional architecture. acs.org

Table 1: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Halogen Bond | C-I | O=C | ~2.9 - 3.5 | High; directs molecular assembly |

| Halogen Bond | C-Cl | O=C | ~3.0 - 3.6 | Moderate; contributes to stability |

| Hydrogen Bond | C-H (Aromatic) | O=C | ~2.3 - 2.8 (H···O) | High; stabilizes the lattice |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.5 - 4.0 (Inter-centroid) | Moderate; depends on ring twist |

| van der Waals | C-H···F | F | ~2.4 - 2.9 (H···F) | Low to Moderate; space-filling |

Conformational Analysis of Benzophenone Derivatives in the Solid State

The conformation of benzophenone derivatives is primarily defined by the degree of twist of the two phenyl rings with respect to the plane of the central carbonyl group. This twisting arises from the need to balance electronic conjugation, which favors planarity, and steric hindrance between the rings, which favors a non-planar arrangement. cdnsciencepub.com

The key conformational parameters are the dihedral angles τ1 (C-C-C=O) and τ2 (C-C-C=O) describing the rotation of each phenyl ring. In unsubstituted benzophenone, these angles are typically around 54°-56°, indicating a significant deviation from planarity. nih.govresearchgate.net For this compound, the two rings will adopt distinctly different twists. The 3-chloro-4-fluorophenyl ring, lacking ortho substituents, would be expected to have a moderate twist angle. In contrast, the 2'-iodophenyl ring will experience severe steric repulsion between the very bulky iodine atom and the carbonyl oxygen, forcing it into a much larger dihedral angle, likely exceeding 70° or 80°. nih.govresearchgate.net This pronounced twist minimizes steric clash at the cost of reduced π-conjugation with the carbonyl group.

The specific pattern of halogenation in this compound has a profound impact on its structure.

Steric Effects: The primary determinant of conformation is the ortho-iodo group. The large van der Waals radius of iodine creates significant steric strain, which is the main driver for the large twist angle of the 2'-iodophenyl ring. nih.govresearchgate.net This effect is a well-documented phenomenon in ortho-substituted benzophenones. cdnsciencepub.com

Electronic Effects: The chloro and fluoro substituents at the 3 and 4 positions primarily exert electronic effects. Their high electronegativity influences the charge distribution within that phenyl ring and can affect the strength of intermolecular interactions like C-H···O bonds.

Crystal Packing: The combination of a highly twisted, bulky ortho-substituent and multiple halogen bond donors/acceptors leads to a complex crystal packing motif. The molecules will likely arrange themselves to accommodate the bulky iodine while maximizing favorable halogen and hydrogen bonding, leading to a dense and stable crystalline form. acs.orgmdpi.com

Table 2: Comparison of Typical Dihedral Angles in Substituted Benzophenones

| Compound | Substituent Pattern | Typical Phenyl Ring Twist (τ) | Reference |

| Benzophenone | Unsubstituted | ~54° | nih.gov |

| 4-Chloro-4'-hydroxybenzophenone | Para-substituted | ~65° | nih.govresearchgate.net |

| 2-Amino-2',5-dichlorobenzophenone | Ortho-substituted | ~84° | nih.govresearchgate.net |

| This compound | Ortho, Meta, and Para | Ring 1 (3-Cl, 4-F): ~40-60° (Predicted) Ring 2 (2'-I): >70° (Predicted) | Inferred from nih.govresearchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of complex organic molecules like this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Molecular Connectivity

A combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide an unambiguous assignment of all atoms and confirm the connectivity of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region. The 3-chloro-4-fluorophenyl ring would exhibit two signals: a doublet of doublets for the proton at C5 and a multiplet for the proton at C2. The 2'-iodophenyl ring would display four distinct proton signals, with chemical shifts and coupling patterns dictated by their relative positions to the iodine atom and the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon (C=O) at a low field, typically around 194-197 ppm. cdnsciencepub.com Due to the lack of symmetry, 12 distinct signals are expected for the 12 aromatic carbons. The chemical shifts of the carbons directly bonded to halogens (ipso-carbons) would be significantly affected; the carbon attached to iodine would be shifted upfield due to the heavy atom effect, while those attached to fluorine and chlorine would be shifted downfield.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring, allowing for the assignment of adjacent protons. For example, it would show a clear correlation between the H2 and H5 protons on the 3-chloro-4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations to C=O |

| C=O | - | ~195 | - |

| C1 | - | ~136 | - |

| C2 | ~7.6 - 7.8 | ~129 | Yes |

| C3 | - | ~125 (C-Cl) | - |

| C4 | - | ~160 (C-F, d) | - |

| C5 | ~7.2 - 7.4 | ~118 (d) | - |

| C6 | ~7.8 - 8.0 | ~131 | Yes |

| C1' | - | ~140 | - |

| C2' | - | ~95 (C-I) | - |

| C3' | ~7.9 - 8.1 | ~140 | Yes |

| C4' | ~7.2 - 7.4 | ~129 | - |

| C5' | ~7.5 - 7.7 | ~128 | - |

| C6' | ~7.3 - 7.5 | ~130 | Yes |

Note: Predicted values are estimates based on standard substituent effects and data from related compounds. Actual experimental values may vary. 'd' denotes expected splitting due to coupling with fluorine.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

The primary vibrational modes of interest include the stretching and bending of the carbonyl group (C=O), carbon-carbon bonds within the aromatic rings (C=C), carbon-hydrogen bonds (C-H), and the carbon-halogen bonds (C-F, C-Cl, and C-I).

Key expected vibrational frequencies for this compound, based on data from analogous compounds like 2-chloro-4-fluorobenzophenone, 3-chloro-4-fluorobenzonitrile, and other substituted benzaldehydes, are detailed below. nih.govnih.govresearchgate.net

Carbonyl (C=O) Stretching: The most characteristic vibration in benzophenones is the strong C=O stretching band. In substituted benzophenones, this peak typically appears in the 1650-1700 cm⁻¹ region in the IR spectrum. nih.gov Its exact position is sensitive to the electronic effects of the substituents on the phenyl rings.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two phenyl rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ range.

Aromatic C-H Stretching: These vibrations typically give rise to weaker bands above 3000 cm⁻¹.

Carbon-Halogen Vibrations:

C-F Stretching: The carbon-fluorine stretching vibration is generally strong and appears in the 1270-1360 cm⁻¹ region. orientjchem.org

C-Cl Stretching: The carbon-chlorine stretching mode is expected in the 600-800 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond, being the weakest and involving the heaviest halogen, vibrates at a lower frequency, typically found in the 500-600 cm⁻¹ region.

A complete assignment of the principal vibrational modes can be predicted by correlating with data from similar molecules and computational models like Density Functional Theory (DFT), which is a common practice for novel compounds. nih.govresearchgate.netnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Strong |

| Carbonyl Stretch | C=O | 1650 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | Ar C=C | 1400 - 1600 | Medium-Strong | Strong |

| C-F Stretch | Ar-F | 1270 - 1360 | Strong | Weak |

| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong | Medium |

| C-I Stretch | Ar-I | 500 - 600 | Medium | Strong |

Ultrafast Time-Resolved Absorption Spectroscopy for Investigating Excited State Dynamics

Ultrafast time-resolved absorption spectroscopy is a crucial technique for mapping the photophysical pathways of molecules after they absorb light. It allows for the direct observation of short-lived excited states and the measurement of the rates of transitions between them. The photochemistry of benzophenone is one of the most studied in organic chemistry and serves as an excellent model for this compound. bgsu.edu

Upon excitation with UV light, benzophenone derivatives typically undergo a series of rapid events:

Excitation: The molecule is promoted from its ground state (S₀) to an excited singlet state (typically S₂).

Internal Conversion (IC): The initially populated S₂ state rapidly and efficiently converts to the lowest excited singlet state (S₁), a process that usually occurs on a sub-picosecond timescale. bgsu.edu

Intersystem Crossing (ISC): The S₁ state then undergoes a highly efficient transition to the lowest triplet state (T₁). This ISC process is a hallmark of the benzophenone chromophore and is typically very fast, occurring within tens of picoseconds.

For this compound, the presence of the iodine atom is expected to have a profound impact on the excited state dynamics. Due to the "heavy-atom effect," the iodine atom significantly enhances spin-orbit coupling. This effect dramatically increases the rate of intersystem crossing (k_ISC) from the S₁ state to the T₁ state, likely shortening its lifetime to the low picosecond or even sub-picosecond range. acs.org

A transient absorption experiment would reveal several key spectral features: mdpi.com

Ground-State Bleach (GSB): A negative signal corresponding to the depletion of the ground-state population at wavelengths where the molecule absorbs.

Excited-State Absorption (ESA): A positive signal from the S₁ state, which would decay rapidly with a lifetime (τ) corresponding to the rate of ISC.

Triplet-Triplet Absorption: The formation of a new, longer-lived positive absorption band characteristic of the T₁ state. The rise of this signal would mirror the decay of the S₁ state absorption.

The dynamics observed would provide a detailed picture of how the electronic energy is channeled through the molecule, a process fundamental to its photochemical behavior.

| Process | Transition | Typical Timescale (for Benzophenones) | Expected Spectroscopic Signature |

|---|---|---|---|

| UV Absorption | S₀ → S₂ | Instantaneous | Initial excitation |

| Internal Conversion (IC) | S₂ → S₁ | < 1 ps | Rapid evolution of excited-state absorption signal |

| Intersystem Crossing (ISC) | S₁ → T₁ | 1 - 20 ps (significantly faster with iodine) | Decay of S₁ absorption; Rise of T₁ absorption |

| Triplet State Decay | T₁ → S₀ | Nanoseconds to Microseconds | Decay of T₁ absorption and recovery of GSB |

Theoretical and Computational Chemistry Applied to 3 Chloro 4 Fluoro 2 Iodobenzophenone

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. researcher.life The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such systems to achieve reliable results. chemrxiv.orgprensipjournals.com

Geometry Optimization: The first step in most computational analyses is to find the molecule's most stable three-dimensional structure, or its lowest energy conformation. For 3-chloro-4-fluoro-2'-iodobenzophenone, this involves determining the precise bond lengths, bond angles, and the dihedral angles between the two phenyl rings. The steric hindrance and electronic repulsion introduced by the bulky iodine atom at the ortho (2') position, along with the other halogens, will significantly influence the final geometry, likely resulting in a non-planar structure with the phenyl rings twisted relative to each other.

Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative Data) Data based on typical DFT calculations for similar halogenated benzophenones.

| Parameter | Value | Description |

|---|---|---|

| C=O Bond Length | ~1.24 Å | Typical double bond length for a ketone. |

| C-Cl Bond Length | ~1.75 Å | Standard carbon-chlorine bond length. |

| C-F Bond Length | ~1.36 Å | Standard carbon-fluorine bond length. |

| C-I Bond Length | ~2.10 Å | Standard carbon-iodine bond length. |

| Phenyl Ring 1 - Phenyl Ring 2 Dihedral Angle | ~50-60° | The twist angle between the two aromatic rings. |

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. chemrxiv.orgscialert.net Halogen substituents, being electron-withdrawing, are expected to lower the energies of both HOMO and LUMO orbitals compared to unsubstituted benzophenone (B1666685).

Table 2: Predicted Electronic Properties for this compound (Illustrative Data) Values are hypothetical, based on general trends observed for halogenated aromatic compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | Indicates electronic excitation energy and chemical stability. |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). scribd.com For benzophenone derivatives, the UV spectrum is typically characterized by two main types of transitions: a weaker n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. scialert.net

The substitution pattern of this compound is expected to cause a bathochromic (red) shift in these absorption bands compared to the parent benzophenone molecule. TD-DFT calculations can predict the absorption maxima (λmax), oscillator strengths (a measure of transition probability), and the nature of the molecular orbitals involved in each electronic transition. scribd.comresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound in a Solvent (Illustrative Data) Based on TD-DFT calculations for substituted benzophenones. scribd.comscialert.net

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition | Character |

|---|---|---|---|

| ~340 nm | ~0.02 | HOMO-1 → LUMO | n→π* |

| ~265 nm | ~0.45 | HOMO → LUMO+1 | π→π* |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a condensed phase (liquid or solid) or in solution. mdpi.com MD simulations model atoms as balls and bonds as springs, using force fields to describe the interactions between them.

For this compound, MD simulations can reveal its conformational landscape by sampling the rotational freedom around the single bonds connecting the carbonyl group to the phenyl rings. This provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Furthermore, MD is invaluable for studying intermolecular interactions. Given the presence of three different halogen atoms, this molecule can participate in halogen bonding, a type of noncovalent interaction where a halogen atom acts as an electrophilic species. acs.org Simulations of multiple molecules can predict how they pack in a solid state or aggregate in solution, highlighting the roles of halogen bonds, dipole-dipole interactions, and van der Waals forces.

In Silico Approaches for Reaction Pathway Prediction and Mechanistic Insights

Computational methods can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify transition states, intermediates, and calculate activation energies. This provides deep mechanistic insight that can be difficult to obtain experimentally.

For this molecule, relevant reaction pathways for investigation could include:

Nucleophilic Aromatic Substitution: The halogenated rings are activated towards attack by nucleophiles. Computational models can predict the relative reactivity of the different halogen positions.

Photochemical Reactions: Benzophenones are well-known photosensitizers. Computational studies can explore the excited-state reactivity, such as intersystem crossing to the triplet state and subsequent hydrogen abstraction reactions. researchgate.net

Reductive Dehalogenation: The carbon-halogen bonds can be cleaved under reducing conditions. In silico models can predict the selectivity and mechanism of these reactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Benzophenones

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of molecules with their physicochemical properties. nih.gov For a class of compounds like halogenated benzophenones, QSPR models can be developed to predict properties such as boiling point, solubility, or partition coefficients without needing to measure them for every single compound. molgen.debeilstein-journals.org

The process involves calculating a set of numerical values, known as molecular descriptors, for a series of related molecules with known properties. A mathematical model is then built to relate these descriptors to the property of interest.

The success of a QSPR model depends on the selection of relevant molecular descriptors. wiley.com For halogenated benzophenones, descriptors would be chosen to capture the influence of the number, type, and position of the halogen atoms.

Table 4: Relevant Molecular Descriptors for QSPR Modeling of Halogenated Benzophenones

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Electronic structure, reactivity, and polarity. nih.gov |

| Halogen-Specific | Halogen Bond Strength Parameters, Polarizability of C-X bond | Specific properties related to the presence of halogens. nih.govchemrxiv.org |

By calculating these descriptors for this compound, its properties could be predicted using a previously established QSPR model for this class of chemicals. This approach is particularly useful for screening large libraries of virtual compounds or for estimating properties that are difficult or hazardous to measure experimentally.

Development of Predictive Models for Spectroscopic Properties and Reactivity Trends

Predictive models for spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra, are typically developed using quantum mechanical calculations. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate these properties. By correlating calculated parameters with experimental data for a series of related compounds, robust models can be built to predict the spectra of new or uncharacterized molecules.

Similarly, reactivity trends can be predicted by analyzing a variety of calculated molecular descriptors. These include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents.

While computational studies have been performed on various substituted benzophenones, providing general insights into how different substituents affect their properties, the specific combination of 3-chloro, 4-fluoro, and 2'-iodo substitution presents a unique electronic and steric environment. The development of accurate predictive models would require dedicated computational investigations for this specific compound.

Such a study would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Frequency Calculations: To predict the IR and Raman spectra and to confirm that the optimized structure is a true energy minimum.

NMR Chemical Shift Calculations: To predict the ¹H and ¹³C NMR spectra.

Electronic Transition Calculations: Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.

Analysis of Reactivity Descriptors: Calculating and interpreting HOMO-LUMO energies, MEP maps, and other reactivity indices.

The resulting data would be instrumental in creating predictive models that could aid in the identification and characterization of this compound and in predicting its behavior in chemical reactions. The absence of such studies in the current literature highlights an opportunity for future research to expand the computational understanding of this and other polysubstituted benzophenones.

Information on "this compound" Not Found

Following a comprehensive search for scientific and research data on the chemical compound “this compound,” no specific information or scholarly articles pertaining to this exact molecule could be located.

While extensive research exists on the broader class of halogenated benzophenones and their applications in materials science and chemical synthesis, literature specifically detailing the properties, synthesis, or applications of this compound is not available in the public domain. The search included databases for chemical compounds and scientific publications, which yielded information on structurally related but distinct molecules. Due to the strict requirement to focus solely on "this compound," it is not possible to generate the requested article with scientifically accurate and specific information.

Non Biological Applications and Contributions to Materials Science of Halogenated Benzophenones

Contributions to Advanced Materials Science

Development of Nonlinear Optical (NLO) Materials from Substituted Benzophenone (B1666685) Derivatives

Benzophenone and its derivatives are known to possess nonlinear optical (NLO) properties, which can be modulated by the introduction of various substituent groups. The NLO response of organic molecules is primarily governed by their molecular hyperpolarizability, which is influenced by factors such as intramolecular charge transfer, electron donor-acceptor characteristics, and the nature of the π-conjugated system. Halogen atoms can significantly impact these properties through a combination of inductive and mesomeric effects.

The presence of multiple halogen atoms in 3-Chloro-4-fluoro-2'-iodobenzophenone is expected to create a unique electronic environment within the molecule. The fluorine atom, being highly electronegative, acts as a strong electron-withdrawing group, which can enhance the molecular hyperpolarizability. In contrast, chlorine and iodine, being less electronegative and more polarizable, can also contribute to the NLO response, albeit through different mechanisms. Theoretical studies on other halogenated organic molecules have shown that the size and polarizability of the halogen atom can influence the third-order NLO properties. nasa.govjournaljmsrr.com

Computational studies on substituted benzophenones have indicated that they are potential NLO materials. scialert.net The specific substitution pattern in this compound, with halogens on both phenyl rings, could lead to a significant dipole moment and enhance the second-order hyperpolarizability, a key parameter for second-harmonic generation. The interplay of the electron-withdrawing nature of fluorine and chlorine with the more polarizable iodine could result in a molecule with a tailored NLO response. Further computational and experimental studies would be necessary to quantify the NLO properties of this specific compound and to determine its potential for applications in optical devices.

Table 1: Predicted Influence of Halogen Substituents on NLO Properties of Benzophenone Core

| Substituent | Position | Predicted Effect on NLO Properties |

| 3-Chloro | Phenyl Ring A | Electron-withdrawing, potential enhancement of hyperpolarizability. |

| 4-Fluoro | Phenyl Ring A | Strong electron-withdrawing effect, likely to increase molecular polarity and NLO response. |

| 2'-Iodo | Phenyl Ring B | High polarizability, may contribute significantly to third-order NLO effects. |

This table is based on general principles of NLO materials and structure-property relationships in related halogenated compounds.

Integration as Intermediates in Liquid Crystal Systems

Halogenated compounds have been extensively utilized in the design and synthesis of liquid crystal materials. The introduction of halogen atoms can influence several key properties of liquid crystals, including their mesomorphic behavior, dielectric anisotropy, and viscosity. The size, polarity, and position of the halogen substituent play a crucial role in determining the liquid crystalline properties. rsc.org

The molecular shape of this compound, with its non-linear diaryl ketone structure and multiple halogen substituents, suggests its potential as an intermediate or a core structure in the synthesis of novel liquid crystals. The presence of chlorine and fluorine can introduce a lateral dipole moment, which is a critical factor in determining the dielectric anisotropy of the resulting liquid crystal material. rsc.org A high dielectric anisotropy is desirable for applications in display technologies.

Table 2: Potential Role of Halogen Substituents in Liquid Crystal Design

| Substituent | Position | Potential Influence on Liquid Crystal Properties |

| 3-Chloro | Phenyl Ring A | Introduction of a lateral dipole, influencing dielectric anisotropy. |

| 4-Fluoro | Phenyl Ring A | Enhancement of molecular polarity and potential modification of mesophase stability. |

| 2'-Iodo | Phenyl Ring B | Steric effects influencing molecular packing and potential for halogen bonding interactions. |

This table is a prospective analysis based on established principles of liquid crystal design and the known effects of halogenation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.